molecular formula C10H10BrNO B1378373 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 884541-34-8

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1378373
CAS No.: 884541-34-8
M. Wt: 240.1 g/mol
InChI Key: VUZFOAXBUORHEL-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one (CAS: 884541-34-8) is a substituted 3,4-dihydronaphthalen-1(2H)-one (DHN) derivative with the molecular formula C₁₀H₁₀BrNO. This compound belongs to a class of bicyclic aromatic ketones that have garnered significant interest in medicinal chemistry due to their structural versatility and bioactivity . The DHN scaffold is characterized by a partially saturated naphthalene ring system, which allows for diverse functionalization at positions 2, 5, 6, 7, and 8. The compound is primarily utilized as a research chemical for drug discovery, particularly in the development of neuroinflammatory and anticancer agents .

Properties

IUPAC Name

6-amino-5-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFOAXBUORHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2Br)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes One common method involves the bromination of 3,4-dihydronaphthalen-1(2H)-one followed by amination

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biology: The compound may be used in biochemical studies to investigate the interactions of small molecules with biological macromolecules.

    Industry: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent type, position, and hybridization. Below is a detailed comparison of 6-amino-5-bromo-DHN with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings Reference
6-Amino-5-bromo-DHN -NH₂ (C6), -Br (C5) Research chemical (potential neuroinflammatory) Bromine enhances lipophilicity and metabolic stability; amino group enables hydrogen bonding .
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN -Br (C7), -OCH₃ (benzylidene) Anticancer, anti-neuroinflammatory Bromine at C7 improves cell permeability; methoxy group stabilizes π-π interactions with proteins .
6-Bromo-5-chloro-DHN (CAS: 634906-83-5) -Br (C6), -Cl (C5) Undisclosed (structural analog) Chlorine at C5 may reduce steric hindrance compared to bromine, altering target selectivity .
4,6,8-Trihydroxy-DHN (cis-4-hydroxyscytalone) -OH (C4, C6, C8) Nematocidal Hydroxy groups confer water solubility; LD₅₀ = 206.1 µg/mL against B. xylophilus at 36 h .
Compound 6m (from ) -OCH₂CH₂CH₃ (C2), -Cl (C7) Anti-neuroinflammatory Long alkyl chains at C2 enhance NF-κB inhibition (IC₅₀ = 1.2 µM) with low cytotoxicity .
3,3-Dimethyl-8-methylthio-DHN -CH₃ (C3), -SCH₃ (C8) GABA₅ receptor inverse agonist High selectivity for α5-containing GABA receptors (Kᵢ = 12 nM) .

Key Observations

Substituent Position and Bioactivity: Bromine at C5 (target compound) vs. C7 (): Positional differences influence target engagement. Bromine at C7 in (E)-7-bromo-DHN enhances hydrophobic interactions with kinase pockets, while C5 bromine in the target compound may favor binding to inflammatory mediators . Amino vs. Hydroxy Groups: The amino group in 6-amino-5-bromo-DHN enables hydrogen bonding with polar residues in enzymes, contrasting with hydroxy-rich derivatives like 4,6,8-trihydroxy-DHN, which rely on hydrophilic interactions for nematocidal activity .

Electronic and Steric Effects: Chlorine vs. Methoxy and Alkyl Chains: Methoxy groups (e.g., in ) enhance metabolic stability, while longer alkyl chains (e.g., compound 6m) improve hydrophobic interactions with NF-κB .

Anticancer Activity: Brominated DHNs (e.g., ) show promise in disrupting protein-protein interactions, a mechanism less explored in the target compound .

Research Methodologies and Structural Insights

  • Synthesis : Many DHN derivatives, including the target compound, are synthesized via Claisen-Schmidt condensation or bromination/amination of tetralone precursors .
  • Structural Analysis: X-ray crystallography of brominated DHNs (e.g., ) reveals chair conformations in the cyclohexanone ring and dihedral angles (~51°) between aromatic rings, critical for docking studies .
  • Spectroscopy : HRMS and NMR () confirm substituent positions and purity, essential for structure-activity relationship (SAR) analyses .

Biological Activity

6-Amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Basic Information:

  • Molecular Formula: C10_{10}H10_{10}BrNO
  • Molecular Weight: 240.1 g/mol
  • CAS Number: 884541-34-8
  • Physical State: Yellow solid
  • Melting Point: 186-189 °C

This compound features a bromine atom and an amino group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one as an anticancer agent. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies and Experimental Findings

  • Cytotoxic Activity:
    • A study assessed the cytotoxic effects of 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one on several cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compound exhibited an IC50_{50} value indicating significant potency compared to standard chemotherapeutics like cisplatin.
    Cell LineIC50_{50} (µM)Comparison to Cisplatin
    MDA-MB-2310.550.8 times more active
    HT-290.478.75 times more active
    These results suggest that the compound may induce apoptosis in cancer cells, a crucial mechanism for effective cancer treatment.
  • Mechanism of Action:
    • Flow cytometric analysis revealed that treatment with 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one resulted in cell cycle arrest at the G0/G1 phase, indicating its role in inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The presence of the amino and bromo substituents appears to enhance the biological activity of the naphthalene core structure. Variations in these substituents have been explored to optimize the compound's efficacy.

Substituent TypeEffect on Activity
Amino GroupIncreases solubility and reactivity
Bromo GroupEnhances cytotoxicity

Additional Biological Activities

Beyond its anticancer properties, preliminary investigations suggest that 6-amino-5-bromo-3,4-dihydronaphthalen-1(2H)-one may exhibit other pharmacological activities such as anti-inflammatory and antimicrobial effects. Further studies are required to elucidate these potential activities fully.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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